

Dosimetry and administration routes for Mangafodipir in animal research

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Compound of Interest

Compound Name: Mangafodipir

Cat. No.: B1146097

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Application Notes and Protocols for Mangafodipir in Animal Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the dosimetry and administration routes for **Mangafodipir** (MnDPDP) in preclinical animal research. The information is intended to guide study design and execution for investigations into its properties as both a magnetic resonance imaging (MRI) contrast agent and a therapeutic agent with antioxidant properties.

Dosimetry of Mangafodipir

Mangafodipir has been evaluated in a variety of animal models for different applications, primarily as an MRI contrast agent for hepatobiliary imaging and, more recently, for its therapeutic potential as a superoxide dismutase (SOD) mimetic. Dosages vary significantly depending on the animal species, the route of administration, and the experimental endpoint.

Quantitative Dosimetry Data

The following tables summarize the reported dosages of **Mangafodipir** used in animal research, categorized by species and application.

Table 1: Intravenous (IV) Administration Dosimetry

Animal Species	Dosage	Application	Key Findings
Rat	2, 5, 20 $\mu\text{mol/kg}$	Developmental Toxicity	No maternal toxicity at any dose. Fetal body weights decreased and skeletal malformations observed at 20 $\mu\text{mol/kg}$. [1]
Rat	20, 40, 80 $\mu\text{mol/kg}$	Developmental Stage Susceptibility	Skeletal malformations increased in a dose-dependent manner, with the highest incidence from dosing on days 15-17 of gestation. [1]
Rat	116 $\mu\text{mol/kg}$	Repeated Dose Toxicity	No-Observed-Adverse-Effect Level (NOAEL) for repeated daily administration. [2]
Rabbit	5, 20, 40, 60 $\mu\text{mol/kg}$	Developmental Toxicity	Maternal NOAEL was 60 $\mu\text{mol/kg}$. Developmental NOAEL was 40 $\mu\text{mol/kg}$, with an increase in postimplantation loss at 60 $\mu\text{mol/kg}$. No significant increase in malformations. [3] [4]
Dog	Up to 232 $\mu\text{mol/kg}$	Hemodynamic Effects	No significant hemodynamic effects at single intravenous doses.

Dog	Near clinical doses	Pharmacokinetics	Rapid removal of the manganese (Mn) moiety from plasma (elimination half-life < 25 min).
Swine	5 µmol/kg	MRI Contrast Agent	Produced prolonged and selective enhancement of the inner surface of the stomach.
Mouse	>2000 µmol/kg	Acute Toxicity	Minimum lethal dose.
Cynomolgus Monkey	29 µmol/kg	Repeated Dose Toxicity	NOAEL for repeated administration three times a week for three weeks.

Table 2: Intraperitoneal (IP) Administration Dosimetry

Animal Species	Dosage	Application	Key Findings
Mouse	10 mg/kg	Ischemia-Reperfusion Injury	Prevented hepatic ischemia-reperfusion injuries, reduced serum ASAT activity, and decreased liver tissue damage and apoptosis.
Rat	3, 5, 15 µmol/kg	Ischemia-Reperfusion Injury	Pretreatment with 5 µmol/kg improved liver graft tolerance to ischemia/reperfusion injury.

Administration Routes and Protocols

The primary route of administration for **Mangafodipir** in animal research is intravenous injection. Intraperitoneal injection has also been used, particularly in rodent models for studying its therapeutic effects. Oral administration is less common and not well-documented for **Mangafodipir** specifically.

Preparation of Mangafodipir Solution for Injection

Mangafodipir trisodium is a yellow, water-soluble solid. For administration, it is typically dissolved in a sterile, isotonic vehicle.

Materials:

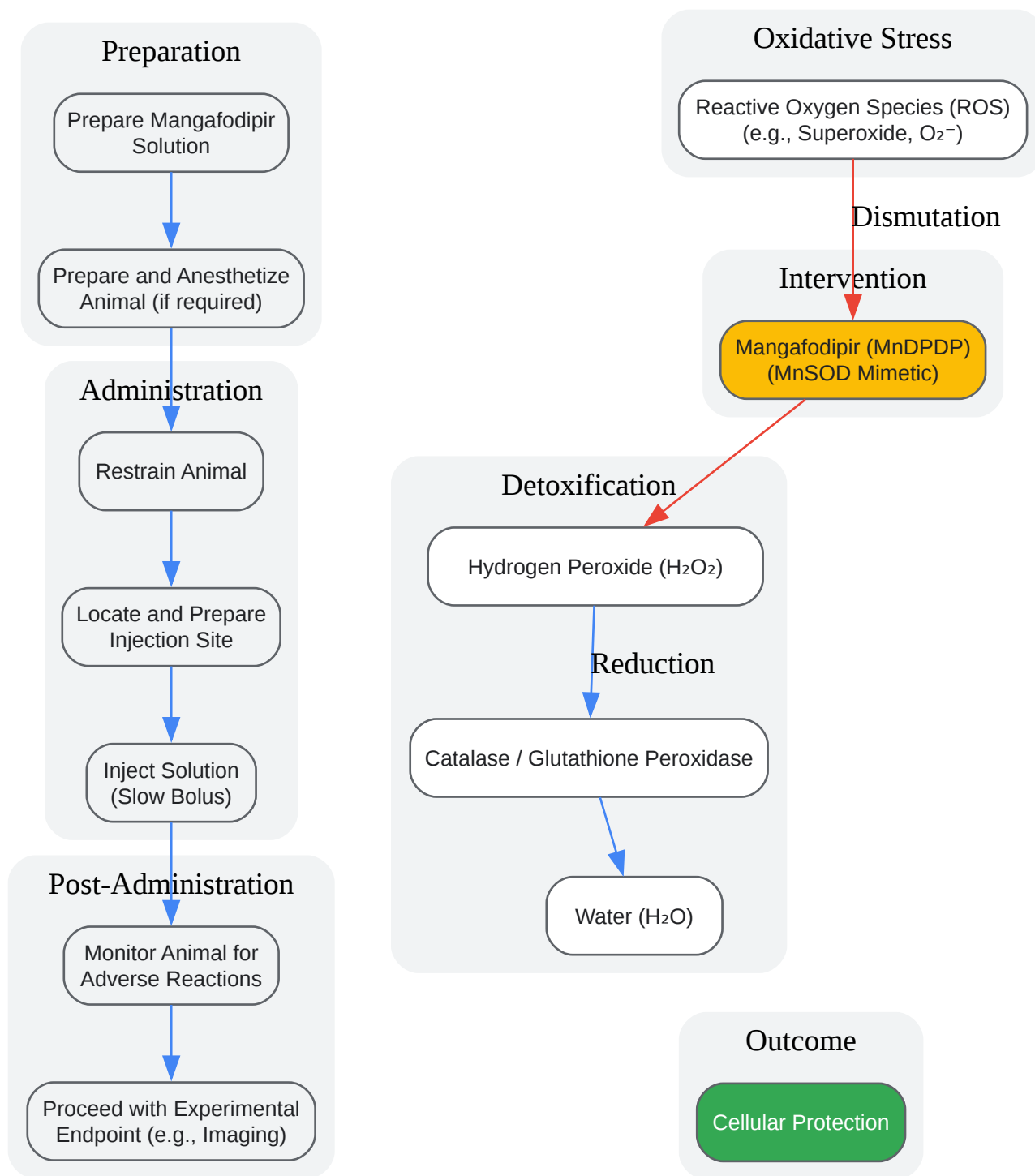
- **Mangafodipir** trisodium powder
- Sterile 0.9% Sodium Chloride Injection, USP (Saline)
- Sterile vials
- Syringes and filters for sterilization (if not using a commercially sterile powder)

Protocol:

- Calculate the required amount of **Mangafodipir** trisodium based on the desired dose and the total volume to be administered.
- Aseptically weigh the **Mangafodipir** trisodium powder.
- Dissolve the powder in the appropriate volume of sterile saline.
- If the initial powder is not sterile, filter the solution through a 0.22 μm syringe filter into a sterile vial.
- Store the prepared solution as recommended by the manufacturer, typically protected from light. For in-vivo experiments, it is recommended to prepare fresh solutions.

Intravenous (IV) Administration

Experimental Workflow for Intravenous Administration



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